molecular formula C12H15NO2S B7542220 N-(thian-4-yl)-1,3-benzodioxol-5-amine

N-(thian-4-yl)-1,3-benzodioxol-5-amine

Cat. No. B7542220
M. Wt: 237.32 g/mol
InChI Key: AQBXQUMQDPPMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thian-4-yl)-1,3-benzodioxol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of compounds known as thianthrene derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(thian-4-yl)-1,3-benzodioxol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and inflammation. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been suggested that it may inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(thian-4-yl)-1,3-benzodioxol-5-amine in lab experiments is its potential therapeutic properties. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(thian-4-yl)-1,3-benzodioxol-5-amine. One area of interest is its potential use as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs.
Another area of interest is its anti-inflammatory properties. Additional studies could investigate its effects on different inflammatory conditions and its potential use as a treatment for these conditions.
Finally, more research is needed to understand the mechanism of action of this compound. This could involve studying its effects on different enzymes and signaling pathways involved in cell growth and inflammation. Understanding its mechanism of action could help identify additional potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-(thian-4-yl)-1,3-benzodioxol-5-amine involves the reaction of 4-chlorothianthrene with 1,3-benzodioxol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(thian-4-yl)-1,3-benzodioxol-5-amine has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. In one study, it was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-viral properties against the hepatitis C virus.

properties

IUPAC Name

N-(thian-4-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-2-11-12(15-8-14-11)7-10(1)13-9-3-5-16-6-4-9/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBXQUMQDPPMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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